molecular formula C12H14Cl2N2O3S B5605084 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B5605084
M. Wt: 337.2 g/mol
InChI Key: PKIVOAWVOLCJFV-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-(pyrrolidin-1-ylsulfonyl)phenyl derivatives. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide
  • 2-(2,4-dichlorophenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Uniqueness

Its dichloroacetamide core and pyrrolidinylsulfonylphenyl group make it distinct from other similar compounds, offering unique reactivity and biological activity .

Properties

IUPAC Name

2,2-dichloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-11(14)12(17)15-9-3-5-10(6-4-9)20(18,19)16-7-1-2-8-16/h3-6,11H,1-2,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIVOAWVOLCJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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